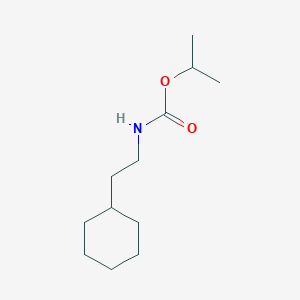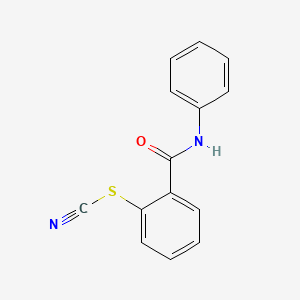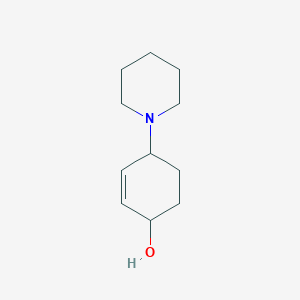![molecular formula C11H24GeO2 B14512381 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol CAS No. 62968-54-1](/img/structure/B14512381.png)
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol is an organogermanium compound that features a triethylgermyl group attached to a prop-2-en-1-yl chain, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol typically involves the reaction of triethylgermanium chloride with an appropriate allyl alcohol derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as distillation or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form the corresponding alkane.
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of new organogermanium compounds with different functional groups.
科学研究应用
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol has several scientific research applications, including:
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as germanium-based polymers and coatings.
作用机制
The mechanism of action of 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The triethylgermyl group can interact with cellular components, potentially leading to modulation of enzyme activity, gene expression, and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
1-{[3-(Trimethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with trimethylgermyl group instead of triethylgermyl.
1-{[3-(Triethylsilyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with triethylsilyl group instead of triethylgermyl.
1-{[3-(Triethylstannyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with triethylstannyl group instead of triethylgermyl.
Uniqueness
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. The germanium atom’s larger atomic radius and different electronic properties can lead to variations in reactivity, stability, and biological activity.
属性
CAS 编号 |
62968-54-1 |
|---|---|
分子式 |
C11H24GeO2 |
分子量 |
260.94 g/mol |
IUPAC 名称 |
1-(3-triethylgermylprop-2-enoxy)ethanol |
InChI |
InChI=1S/C11H24GeO2/c1-5-12(6-2,7-3)9-8-10-14-11(4)13/h8-9,11,13H,5-7,10H2,1-4H3 |
InChI 键 |
IHHWWDACCJVTTP-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)C=CCOC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)

![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)





![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)

![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
